molecular formula C13H16N4O B1393942 N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide CAS No. 1160261-64-2

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide

Cat. No.: B1393942
CAS No.: 1160261-64-2
M. Wt: 244.29 g/mol
InChI Key: VNMOPYDCRCHUID-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyridin-2-yl)piperidin-4-yl]acetamide (CAS: 1160261-64-2) is an acetamide derivative featuring a piperidin-4-yl group substituted at the 1-position with a 3-cyanopyridin-2-yl moiety. This compound is primarily utilized in research settings, with possible applications in central nervous system (CNS) disorders or enzyme inhibition due to its structural similarity to pharmacologically active piperidine derivatives.

Properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10(18)16-12-4-7-17(8-5-12)13-11(9-14)3-2-6-15-13/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMOPYDCRCHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide typically involves the reaction of 3-cyanopyridine with piperidine derivatives. One common method is the cyanoacetylation of amines, where the cyano group and the acetamide group are introduced through a series of reactions. For instance, the direct treatment of 3-cyanopyridine with piperidine in the presence of acetic anhydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-[1-(3-aminopyridin-2-yl)piperidin-4-yl]acetamide .

Scientific Research Applications

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the piperidine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
N-[1-(3-Cyanopyridin-2-yl)piperidin-4-yl]acetamide C₁₃H₁₆N₄O 244.30 3-cyano-pyridin-2-yl Research chemical; potential CNS or enzyme-targeting applications
2-Chloro-N-[1-(3-cyano-2-pyridinyl)-4-piperidinyl]acetamide C₁₃H₁₅ClN₄O 278.74 Chloro, 3-cyano-pyridin-2-yl Increased lipophilicity (LogP: 2.18); enhanced bioactivity possible
N-(2-Hydroxypyridin-3-yl)acetamide C₇H₈N₂O₂ 152.15 2-hydroxy-pyridin-3-yl High polarity (PSA: 72.51); limited CNS penetration
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C₂₃H₂₉N₃O₂ 378.50 2-methoxy, phenyl, phenethyl Potent μ-opioid agonist; high abuse potential
Rilapladib (N-(1-(2-methoxyethyl)piperidin-4-yl)-N-(2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)acetamide) C₂₃H₂₄F₂N₄O₂S 482.53 Difluorobenzylthio, quinoline Lp-PLA2 inhibitor (IC₅₀: 0.23 nM); anti-atherosclerosis

Structural Modifications and Implications

Chlorinated Analog (CAS 1065484-49-2): The addition of a chlorine atom increases molecular weight by 34.44 g/mol and lipophilicity (LogP: 2.18 vs. Chlorine’s electron-withdrawing effect may alter binding interactions in enzyme or receptor targets.

Fentanyl-Related Compounds :

  • Methoxyacetylfentanyl and carfentanil analogs (e.g., N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) feature bulky aromatic substituents (phenyl, phenethyl) that confer high μ-opioid receptor affinity and potency. These modifications are absent in the target compound, suggesting divergent pharmacological profiles .

Enzyme-Targeted Derivatives: Rilapladib demonstrates how piperidine-acetamide scaffolds can be optimized for enzyme inhibition. The addition of a difluorobenzylthio-quinoline group enables selective binding to Lp-PLA2, highlighting the versatility of this structural class .

Biological Activity

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanopyridine moiety and an acetamide group. The presence of the cyano group and the piperidine ring is crucial for its biological activity, influencing interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may lead to the inhibition of certain enzymes or receptors, which can result in various pharmacological effects. The exact molecular mechanisms require further elucidation through detailed studies.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential effects against various bacterial strains, although specific data on efficacy and mechanism are still emerging.

2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, potentially acting through pathways involved in cell proliferation and apoptosis. Further investigation is necessary to determine its effectiveness against specific cancer types.

3. Enzyme Inhibition
The compound has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts. For example, it may affect metabolic pathways relevant to disease states, although detailed enzyme targets remain to be fully characterized .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential effects on cell proliferation and apoptosis
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Study: Anticancer Activity

A study focused on the anticancer potential of this compound revealed promising results in vitro. The compound demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. Further research is needed to confirm these findings in vivo and explore the underlying mechanisms .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of other biologically active compounds. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. Ongoing research aims to develop derivatives with improved efficacy and safety profiles for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide
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